

# Application Notes and Protocols for the Characterization of Strontium Formate

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## Compound of Interest

Compound Name: *Strontium formate*

Cat. No.: *B1222629*

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These comprehensive application notes provide detailed methodologies for the characterization of **strontium formate**, a compound of interest in various chemical and pharmaceutical applications. The following protocols outline the use of key analytical techniques for determining the identity, purity, thermal stability, and structural properties of **strontium formate**.

## Physicochemical Properties of Strontium Formate

**Strontium formate**, with the chemical formula  $\text{Sr}(\text{HCOO})_2$ , is a white crystalline solid. It is also commonly found in its dihydrate form,  $\text{Sr}(\text{HCOO})_2 \cdot 2\text{H}_2\text{O}$ . A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Strontium Formate**

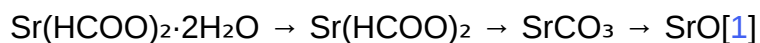
Property	Value
Chemical Formula	$\text{Sr}(\text{HCOO})_2$
Molecular Weight	177.65 g/mol
Appearance	White crystalline solid
Solubility in Water	9.1 g/100 g at 0°C26.7 g/100 g at 25°C38.09 g/100 g at 86°C[1]
Crystal System (Dihydrate)	Orthorhombic

## Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is crucial for determining the thermal stability, dehydration, and decomposition behavior of **strontium formate**.

### Application Note

Thermogravimetric analysis of **strontium formate** dihydrate reveals a multi-step decomposition process. The initial weight loss corresponds to the removal of water molecules of hydration, followed by the decomposition of the anhydrous salt to strontium carbonate, and finally to strontium oxide at higher temperatures.[1] The decomposition pathway can be summarized as follows:



Differential Scanning Calorimetry (DSC) can be used in conjunction with TGA to identify the endothermic and exothermic nature of these transitions. The dehydration process is endothermic, as is the final decomposition of strontium carbonate to strontium oxide.

### Experimental Protocol: TGA/DSC

- Instrument: A calibrated simultaneous TGA/DSC instrument.
- Sample Preparation: Accurately weigh 5-10 mg of the **strontium formate** dihydrate sample into an alumina or platinum crucible.

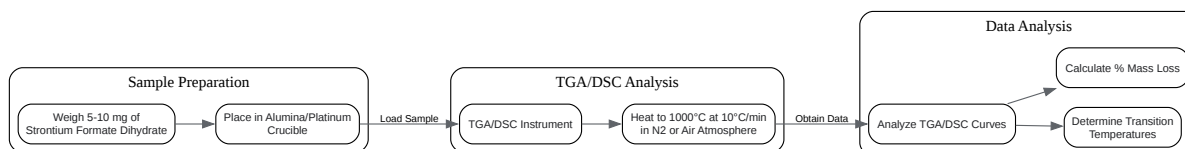
- TGA/DSC Parameters:
  - Temperature Program:
    - Heat from ambient temperature to 1000°C at a constant heating rate of 10°C/min.
  - Purge Gas: Nitrogen or air at a flow rate of 50 mL/min.
- Data Analysis:
  - Determine the onset and peak temperatures for each decomposition step from the TGA and DSC curves.
  - Calculate the percentage weight loss for each step from the TGA data and compare with theoretical values.

Table 2: Thermal Decomposition Data for **Strontium Formate** Dihydrate

Decomposition Step	Temperature Range (°C)	Mass Loss (%) (Observed)	Mass Loss (%) (Theoretical)
Dehydration	~74 - 125	~16.8	16.86
Decomposition to SrCO <sub>3</sub>	~485 - 600	~25.9	25.92
Decomposition to SrO	>900	~20.6	20.61

Note: Observed values are approximate and can vary slightly based on experimental conditions.

## Workflow for Thermal Analysis



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TGA/DSC Experimental Workflow.

## Spectroscopic Analysis: FTIR and Raman Spectroscopy

Vibrational spectroscopy is used to identify the functional groups present in **strontium formate** and to confirm its molecular structure.

### Application Note

The infrared (IR) and Raman spectra of **strontium formate** are characterized by the vibrational modes of the formate ion ( $\text{HCOO}^-$ ). The key vibrations include the C-H stretching, C=O stretching (asymmetric and symmetric), and O-C-O bending modes. The presence of two crystallographically non-equivalent formate ions in the anhydrous crystal structure can lead to the splitting of some vibrational bands.<sup>[2]</sup>

## Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrument: A calibrated FTIR spectrometer.
- Sample Preparation (KBr Pellet Method): a. Thoroughly grind 1-2 mg of the **strontium formate** sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. b. Press the mixture into a transparent pellet using a hydraulic press.

- FTIR Analysis:
  - Acquire a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and acquire the sample spectrum.
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 32
- Data Analysis:
  - Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the formate ion.

## Experimental Protocol: Raman Spectroscopy

- Instrument: A calibrated Raman spectrometer equipped with a laser source.
- Sample Preparation: Place a small amount of the **strontium formate** powder on a microscope slide.
- Raman Analysis:
  - Laser Excitation: 532 nm or 785 nm laser.
  - Laser Power: Use low laser power (e.g., <10 mW) to avoid sample degradation.
  - Objective: 50x or 100x.
  - Spectral Range: 3500 - 100  $\text{cm}^{-1}$
  - Acquisition Time: 10-30 seconds.
  - Accumulations: 2-4.
- Data Analysis:

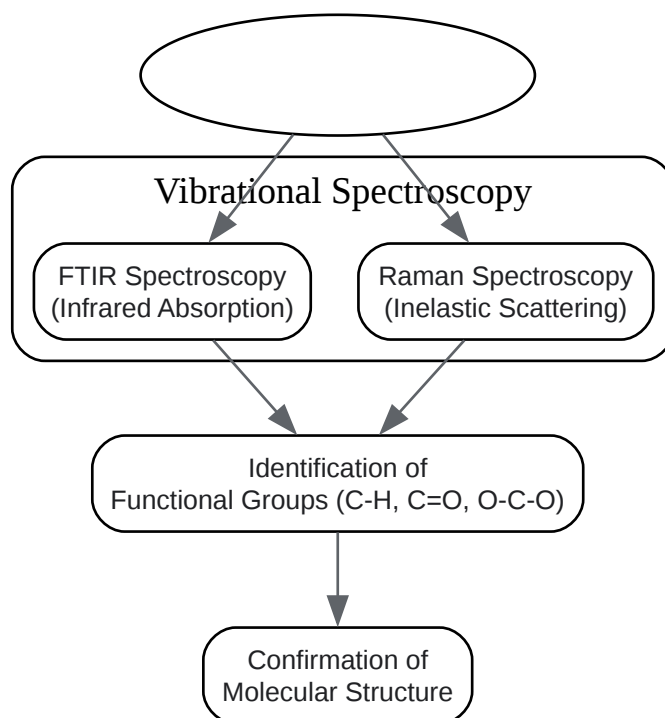
- Identify the characteristic Raman scattering peaks and assign them to the corresponding vibrational modes.

Table 3: Vibrational Spectroscopy Data for **Strontium Formate**

Vibrational Mode	FTIR Peak Position (cm <sup>-1</sup> )	Raman Peak Position (cm <sup>-1</sup> )
C-H Stretching	~2850 - 2950	~2850 - 2950
C=O Asymmetric Stretching	~1580 - 1600	~1580 - 1600
C=O Symmetric Stretching	~1350 - 1370	~1350 - 1370
O-C-O Bending	~770 - 790	~770 - 790

Note: Peak positions are approximate and may show splitting due to crystal effects.

## Logical Relationship of Spectroscopic Techniques



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Relationship between Vibrational Spectroscopy and Molecular Structure.

## X-ray Diffraction (XRD)

Powder X-ray diffraction is a powerful technique for phase identification and for determining the crystal structure of **strontium formate**.

### Application Note

The powder XRD pattern of a crystalline material is unique and acts as a "fingerprint" for that substance. For **strontium formate** dihydrate, the pattern will correspond to its orthorhombic crystal structure. By comparing the experimental XRD pattern with standard patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS), the identity and phase purity of the sample can be confirmed.

### Experimental Protocol: Powder XRD

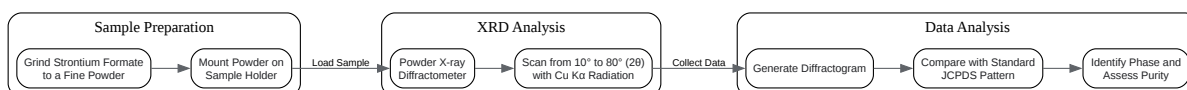
- Instrument: A calibrated powder X-ray diffractometer.
- Sample Preparation: a. Finely grind the **strontium formate** sample to a homogeneous powder using an agate mortar and pestle. b. Mount the powder on a sample holder, ensuring a flat and level surface.
- XRD Analysis:
  - X-ray Source: Cu K $\alpha$  ( $\lambda = 1.5406 \text{ \AA}$ ).
  - Voltage and Current: 40 kV and 40 mA.
  - Scan Range ( $2\theta$ ):  $10^\circ$  to  $80^\circ$ .
  - Step Size:  $0.02^\circ$ .
  - Scan Speed:  $2^\circ/\text{min}$ .
- Data Analysis:
  - Process the raw data to obtain a diffractogram of intensity versus  $2\theta$ .
  - Compare the peak positions ( $2\theta$  values) and relative intensities with the standard JCPDS pattern for **strontium formate** or **strontium formate** dihydrate.

- If the crystal structure is unknown, the data can be used for structure determination and refinement.

Table 4: Crystallographic Data for **Strontium Formate** Dihydrate

Parameter	Value
Crystal System	Orthorhombic
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>

## Workflow for Powder X-ray Diffraction



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Powder XRD Experimental Workflow.

## Quantitative Analysis

The strontium content in **strontium formate** can be accurately determined using techniques such as complexometric titration or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

## Application Note: Complexometric Titration with EDTA

Complexometric titration is a classical analytical method for the determination of metal ions. Strontium ions (Sr<sup>2+</sup>) form a stable, colorless complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration can be detected using a metal ion indicator, which changes color when it is displaced from the metal ion by EDTA.

## Experimental Protocol: Complexometric Titration



- Reagents:
  - Standardized 0.05 M EDTA solution.
  - Ammonia-ammonium chloride buffer solution (pH 10).
  - Eriochrome Black T indicator.
- Sample Preparation: a. Accurately weigh approximately 200-250 mg of **strontium formate** and dissolve it in 100 mL of deionized water.
- Titration Procedure: a. Pipette 25.00 mL of the **strontium formate** solution into a 250 mL conical flask. b. Add 5 mL of the ammonia-ammonium chloride buffer solution. c. Add a few drops of the Eriochrome Black T indicator. The solution should turn wine-red. d. Titrate with the standardized EDTA solution until the color changes from wine-red to a distinct blue at the endpoint. e. Repeat the titration to obtain concordant results.
- Calculation:
  - Calculate the moles of EDTA used.
  - Since the stoichiometry of the  $\text{Sr}^{2+}$ -EDTA complex is 1:1, the moles of EDTA are equal to the moles of  $\text{Sr}^{2+}$  in the aliquot.
  - Calculate the concentration of strontium in the original sample and express it as a percentage.

## Application Note: ICP-OES

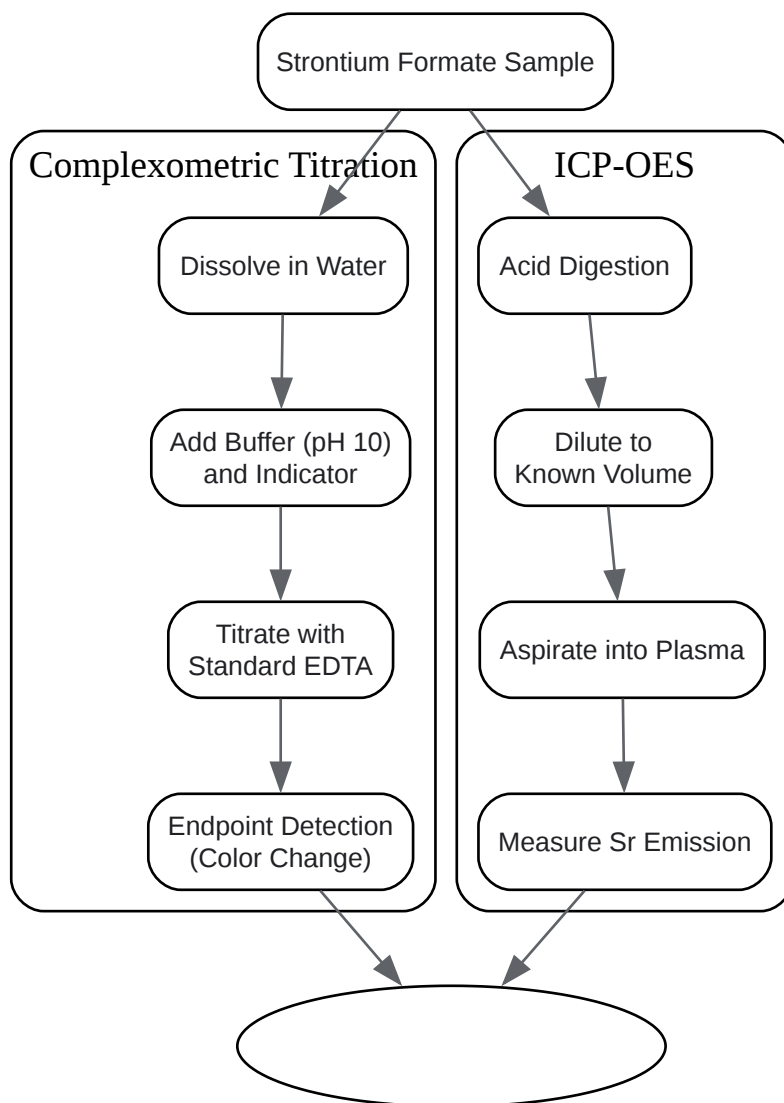
ICP-OES is a highly sensitive and accurate technique for elemental analysis. It can be used to determine the concentration of strontium in a **strontium formate** sample after appropriate digestion.

## Experimental Protocol: ICP-OES

- Instrument: A calibrated ICP-OES instrument.

- Sample Preparation (Digestion): a. Accurately weigh a small amount of the **strontium formate** sample (e.g., 50-100 mg). b. Digest the sample in a mixture of nitric acid and hydrochloric acid using a microwave digestion system or by heating on a hot plate in a fume hood until a clear solution is obtained. c. Cool the digested sample and dilute it to a known volume (e.g., 50 mL) with deionized water.
- ICP-OES Analysis:
  - Prepare a series of strontium standard solutions of known concentrations to generate a calibration curve.
  - Aspirate the blank, standards, and the diluted sample solution into the plasma.
  - Measure the emission intensity of strontium at a specific wavelength (e.g., 407.771 nm or 421.552 nm).
- Data Analysis:
  - Plot the emission intensity versus the concentration of the standards to create a calibration curve.
  - Determine the concentration of strontium in the sample solution from the calibration curve.
  - Calculate the percentage of strontium in the original **strontium formate** sample.

## Logical Relationship of Quantitative Techniques



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Workflow for Quantitative Analysis of **Strontium Formate**.

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- 2. Vibrational Spectroscopy in Studies of Atmospheric Corrosion - PMC  
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